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Compound of Interest

Compound Name: Valopicitabine

CAS No.: 640281-90-9

Cat. No.: B1239987

Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical guide to the chemical structure, properties, and experimental protocols related

to valopicitabine (NM-283).

Valopicitabine is a prodrug of 2'-C-methylcytidine, a nucleoside analog that was developed as

a potential antiviral agent against the Hepatitis C virus (HCV). As a prodrug, valopicitabine is

designed to be converted into its active form within the body. The active metabolite, 2'-C-

methylcytidine triphosphate, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA

polymerase, an enzyme crucial for viral replication.[1][2]

Chemical Structure and Identifiers
Valopicitabine is chemically designated as the 3'-O-L-valinyl ester of 2'-C-methylcytidine.[3][4]

Its structure is characterized by a cytidine nucleoside modified with a methyl group at the 2'

position of the ribose sugar and an L-valine ester at the 3' position. This ester linkage is

designed to enhance the oral bioavailability of the parent compound, 2'-C-methylcytidine.[3]
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Physicochemical Properties
The physicochemical properties of valopicitabine and its dihydrochloride salt are crucial for its

formulation and delivery. The dihydrochloride salt form is noted to have enhanced water

solubility.[5]
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Pharmacological Properties
Valopicitabine's pharmacological activity is centered on its role as a prodrug that delivers the

active antiviral agent, 2'-C-methylcytidine triphosphate, to inhibit HCV replication.
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Experimental Protocols
Synthesis of Valopicitabine
The chemical synthesis of valopicitabine has been described by Pierra et al. in the Journal of

Medicinal Chemistry (2006, 49, 22, 6614–6620). The following is a summary of the key steps.

For a detailed, step-by-step protocol, please refer to the original publication.
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Figure 1. Synthetic workflow for valopicitabine.

Methodology: The synthesis involves the protection of the 5'-hydroxyl and 4-amino groups of 2'-

C-methylcytidine, followed by the esterification of the 3'-hydroxyl group with N-Boc-L-valine.
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Subsequent deprotection of the protecting groups and formation of the dihydrochloride salt

yields valopicitabine dihydrochloride.[3][4]

In Vitro Anti-HCV Activity Assessment: HCV Replicon
Assay
The anti-HCV activity of valopicitabine can be determined using a cell-based HCV replicon

assay. This assay measures the ability of a compound to inhibit HCV RNA replication in a

human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV replicon expressing a

reporter gene, such as luciferase.[6][7][8]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2. Workflow for HCV replicon assay.

Methodology:

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing Renilla

luciferase are seeded in 96-well plates.

Compound Treatment: The cells are treated with various concentrations of valopicitabine.

Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the

effect of the compound to take place.
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Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added.

The resulting luminescence, which is proportional to the level of HCV RNA replication, is

measured using a luminometer.

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the

percentage of inhibition of luciferase activity against the log of the compound concentration.

[6][7][8]

Quantification in Biological Matrices: HPLC-MS/MS
Method
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS) method can be developed for the quantification of valopicitabine in human

plasma. The following provides a general framework for such a method.
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Figure 3. Workflow for HPLC-MS/MS quantification.

Methodology:

Sample Preparation: Proteins in plasma samples are precipitated using a solvent like

acetonitrile. The supernatant is then separated, evaporated, and the residue is reconstituted

in a suitable solvent.
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Chromatographic Separation: The extracted sample is injected into an HPLC system

equipped with a C18 reverse-phase column. A gradient elution with a mobile phase

consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic

component (e.g., acetonitrile with 0.1% formic acid) is used to separate valopicitabine from

other plasma components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass

spectrometer. Valopicitabine is detected using multiple reaction monitoring (MRM) in

positive ion mode, monitoring for a specific precursor-to-product ion transition.

Quantification: The concentration of valopicitabine in the plasma samples is determined by

comparing the peak area of the analyte to that of an internal standard, using a calibration

curve prepared in blank plasma.[9]

Signaling Pathway
The primary mechanism of action of valopicitabine is the direct inhibition of the HCV NS5B

polymerase. Its conversion to the active triphosphate form is a critical step in this pathway.
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Figure 4. Intracellular activation and mechanism of action.

Pathway Description: Valopicitabine enters the hepatocyte and is hydrolyzed by cellular

esterases to release 2'-C-methylcytidine (NM107). Subsequently, cellular kinases
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phosphorylate 2'-C-methylcytidine sequentially to its monophosphate, diphosphate, and finally

to the active triphosphate form. This active metabolite then directly inhibits the HCV NS5B

RNA-dependent RNA polymerase, thereby blocking viral RNA synthesis.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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